beta-L-sorbopyranose

Description

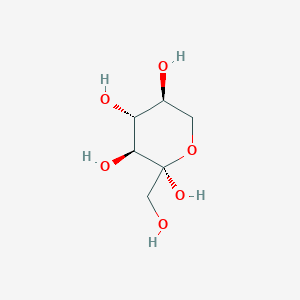

Structure

3D Structure

Properties

CAS No. |

35831-80-2 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2S,3S,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6-/m0/s1 |

InChI Key |

LKDRXBCSQODPBY-FSIIMWSLSA-N |

SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Origin of Product |

United States |

Structural Characterization and Conformational Analysis of β L Sorbopyranose

Tautomeric Equilibria and Interconversion Mechanisms

Monosaccharides like L-sorbose, a ketohexose, exist in dynamic equilibrium in solution, interconverting between various cyclic (pyranose and furanose) and acyclic (keto) tautomeric forms. This interconversion, known as mutarotation, involves the opening and re-closure of the ring structure.

Dynamics of Mutarotation in Solution and Supercooled States

In aqueous solutions, L-sorbose establishes an anomeric equilibrium that includes α-pyranose, β-pyranose, α-furanose, β-furanose, and a small proportion of the acyclic keto tautomer cdnsciencepub.comnih.govncats.io. The crystalline form of L-sorbose predominantly exists as α-L-sorbopyranose acs.orgyoutube.com.

Studies on the mutarotation of L-sorbose in its anhydrous supercooled liquid state have revealed that this phenomenon occurs considerably faster compared to the structurally similar D-fructose uni-kiel.denih.gov. The kinetics of this process in L-sorbose can be described by a first-order kinetics model nih.gov.

Activation Energy and Proton Transfer Pathways in Mutarotation

The mutarotation of L-sorbose involves proton transfer mechanisms. Research indicates that the process is likely intermolecular, with water molecules or other carbohydrate molecules assisting in the proton transfer acs.orgnih.gov. Both unimolecular internal proton transfer and bimolecular external proton transfer may occur simultaneously in a supercooled liquid sample acs.org.

The activation energy for mutarotation in L-sorbose has been observed to vary depending on the temperature regime. In the supercooled state, an activation energy of approximately 68 kJ/mol has been reported nih.gov. Further studies in molten L-sorbose have identified a crossover temperature (Tc ≈ 365 K) where the activation barrier for mutarotation changes significantly. Below Tc, activation energies range from 53–62 kJ/mol, increasing to 177–192 kJ/mol above Tc. This dramatic change in activation barrier is closely linked to alterations in the strength of hydrogen bonds, which weaken considerably above Tc, thereby increasing the rotational freedom of functional groups and molecular movement. This phenomenon likely impacts the underlying proton transfer mechanism of mutarotation.

The following table summarizes reported activation energies for L-sorbose mutarotation:

| State of L-Sorbose | Temperature Range / Condition | Activation Energy (kJ/mol) | Reference |

| Supercooled liquid | Not specified | 68 | nih.gov |

| Molten (below Tc) | T < 365 K | 53–62 | |

| Molten (above Tc) | T > 365 K | 177–192 | |

| Glassy state | Below calorimetric Tg | ~250 | uni-kiel.de |

| Supercooled state | Above calorimetric Tg | 107 | uni-kiel.de |

Conformational Preferences of the Pyranose Ring

The six-membered pyranose ring of monosaccharides, including β-L-sorbopyranose, typically adopts chair conformations to minimize torsional strain, similar to cyclohexane. The two primary chair conformations are designated as 4C1 and 1C4, where the numbers indicate the carbon atoms positioned above or below a reference plane formed by C-2, C-3, C-5, and the ring oxygen.

Analysis of Chair Conformations (e.g., 4C1, 2C5)

For L-sorbose, the α-pyranose form is generally considered the most stable tautomer in the supercooled liquid state acs.org. This α-L-sorbopyranose often adopts the 4C1 chair conformation acs.org. In some derivatives, such as 1-amino-1-deoxy-L-sorbose hydrochloride, the α-L-pyranose ring has been observed to exist in the 2C5 chair conformation in the crystalline state and is also the predominant conformation in solution nih.gov.

Influence of Ring Fusion and Substituents on Conformation

The electronic effects of multiple hydroxyl groups, while additive, can also be influenced by steric hindrance from 1,3-diaxial interactions. Changes in solvent can also affect conformational equilibria by altering the strength and pattern of hydrogen bonding.

Stereochemical Aspects of β-L-Sorbopyranose

β-L-Sorbopyranose is a specific stereoisomer of L-sorbose. It is classified as an L-sorbopyranose and is an enantiomer of β-D-sorbopyranose. The "beta" (β) designation refers to the anomeric configuration, indicating the orientation of the hydroxyl group at the anomeric carbon (C2 in ketoses) relative to the hydroxymethyl group at C5. For L-sugars, the β-anomer typically has the anomeric hydroxyl group pointing in the opposite direction (trans) to the hydroxymethyl group at the most remote stereogenic center (C5) in the Fischer projection.

The IUPAC systematic name for β-L-sorbopyranose is (2S,3S,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol. This name explicitly defines the absolute configuration at each chiral center within the pyranose ring, highlighting its specific stereochemistry.

Solid-State Structural Elucidation

While crystal structures for related sorbopyranose derivatives and anomers, such as 1-deoxy-α-D-sorbopyranose and α-L-sorbopyranose, have been reported, providing insights into the typical chair conformations (e.g., 2C5 or 5C2 chair conformations) observed in these hexulopyranoses, specific data for the β-L-sorbopyranose anomer itself in the solid state remains less characterized in public databases. iucr.orgtandfonline.comresearchgate.net

Further research focusing on the crystallization and subsequent X-ray diffraction analysis of pure β-L-sorbopyranose would be necessary to fully elucidate its specific solid-state structural characteristics and conformational preferences.

Advanced Synthetic Methodologies for β L Sorbopyranose and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides a powerful toolkit for accessing β-L-sorbopyranose derivatives, offering precise control over molecular architecture through strategic use of protecting groups and stereoselective reactions.

The selective formation of a specific anomer, particularly the β-anomer of L-sorbopyranose, is a significant challenge in carbohydrate chemistry. In solution, L-sorbose exists predominantly as the α-L-sorbopyranose tautomer, a preference dictated by the anomeric effect, which stabilizes the axial position for an electronegative substituent at the anomeric carbon. researchgate.netscripps.eduresearchgate.net Achieving the thermodynamically less stable β-anomer (with an equatorial anomeric substituent) requires careful kinetic control of the glycosylation reaction.

Strategies to favor the β-anomer often involve manipulating reaction conditions to favor an SN2-type mechanism over an SN1-type mechanism. mdpi.com Key factors include:

Leaving Group and Promoter: The choice of leaving group at the anomeric position and the corresponding promoter system is critical.

Solvent Effects: Solvents can influence the stereochemical outcome. For instance, solvents like dimethylformamide (DMF) can modulate glycosylation reactions. rsc.org

Temperature: Low temperatures can enhance stereoelectronic control, favoring SN2-type reactions that can lead to the β-anomer. rsc.org

Reaction Conditions: Performing reactions under basic or neutral conditions can increase the nucleophilicity of the hydroxyl groups, promoting an SN2 pathway and giving better stereocontrol. mdpi.com

While direct selective synthesis of β-L-sorbopyranosides is less documented than for other sugars, general principles of stereoselective synthesis apply. For example, the synthesis of β-glycosyl esters can be achieved with high stereoselectivity through methods involving dynamic kinetic esterification, where the more reactive β-anomer is preferentially formed. mdpi.com The use of specific reagents, such as arylbis(arylthio)sulfonium salts, has also been explored for the stereoselective synthesis of 2-deoxy-β-glycosides, a strategy that could potentially be adapted for sorbopyranose derivatives. acs.org

Multi-step synthesis is fundamental to carbohydrate chemistry, relying on the strategic use of protecting groups to mask specific functional groups and direct reactions to desired positions. researchgate.net The synthesis of complex L-sorbopyranose derivatives begins with the preparation of versatile, protected intermediates.

A common starting material in many syntheses is 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose, derived from the reaction of L-sorbose with acetone. researchgate.netresearchgate.net Although a furanose derivative, it serves as a key precursor for accessing various functionalized open-chain and pyranose structures. researchgate.netresearchgate.net Another crucial intermediate is methyl α-L-sorbopyranoside, which can be prepared by treating L-sorbose with methanol (B129727) under acidic conditions. researchgate.net

These initial intermediates can undergo further transformations. For instance, the formation of an allyl α-L-sorbopyranoside is a key step in the synthesis of functionalized cyclopentene (B43876) derivatives. researchgate.netresearcher.life This process involves the regioselective introduction of protecting groups, followed by hydrolysis of the allyl glycoside to yield a fully protected acyclic L-sorbose derivative, which can be cyclized to form new structures. researchgate.net

A representative multi-step synthesis is the preparation of 5-azido-5-deoxy-α-L-sorbopyranose, a valuable precursor for aminosugars. This synthesis highlights the use of regioselective reactions to install a functional group at a specific position.

| Step | Starting Material | Key Reagents | Product/Intermediate | Reference |

| 1 | L-Sorbose | Methanol, Acid | Methyl α-L-sorbopyranoside | researchgate.net |

| 2 | Methyl α-L-sorbopyranoside | CBr₄, TPP, Pyridine | 5-bromo-5-deoxy intermediate | |

| 3 | 5-bromo-5-deoxy intermediate | Ac₂O, Pyridine | Acetylated 5-bromo intermediate | |

| 4 | Acetylated 5-bromo intermediate | NaN₃ | 5-azido-5-deoxy acetylated intermediate | |

| 5 | 5-azido-5-deoxy acetylated intermediate | 1. NaOMe, MeOH; 2. TFA (aq) | 5-Azido-5-deoxy-α-L-sorbopyranose |

Protected L-sorbopyranose intermediates are foundational for synthesizing a variety of structural analogs, including aminosugars and nitrones, which are precursors to biologically significant iminosugars.

Aminosugars: A key aminosugar derived from L-sorbose is 1-amino-1-deoxy-L-sorbose, also known as L-sorbosamine. Its synthesis was first achieved via a classic phenylosazone protocol starting from L-sorbose. tandfonline.com In aqueous solution, the resulting L-sorbosamine exists in an equilibrium of anomers, with the α-pyranose form being the most abundant (89.3%), followed by small amounts of the β-pyranose (3.7%), α-furanose (3.8%), and β-furanose (2.4%) forms. tandfonline.com

Nitrones: Cyclic nitrones derived from L-sorbose are valuable intermediates for creating N-O-containing iminosugars. rsc.org A notable example is the synthesis of a peracetylated ketonitrone from L-sorbose in four steps. This crystalline nitrone undergoes regioselective cycloaddition reactions with alkynes to produce novel iminosugars containing an isoxazoline (B3343090) motif. rsc.org These nitrone-derived compounds have been investigated as potential glycosidase inhibitors. life-future-project.eunih.gov

| Step | Starting Material | Key Reagents | Product/Intermediate | Reference |

| 1 | L-Sorbose | (Detailed reagents not provided) | Oxime of L-sorbose | rsc.org |

| 2 | Oxime of L-sorbose | (Detailed reagents not provided) | Hydroxylamine intermediate | rsc.org |

| 3 | Hydroxylamine intermediate | (Detailed reagents not provided) | Cyclic nitrone | rsc.org |

| 4 | Cyclic nitrone | Acetic anhydride, Pyridine | Peracetylated ketonitrone | rsc.org |

Multi-step Synthesis of Protected β-L-Sorbopyranose Intermediates

Chemoenzymatic and Enzymatic Synthesis

Biocatalysis offers a highly specific and environmentally benign alternative to traditional chemical methods for synthesizing and modifying β-L-sorbopyranose and its derivatives.

The most significant industrial biocatalytic process involving L-sorbose is its production from D-sorbitol. This conversion is a key step in the manufacturing of L-ascorbic acid (Vitamin C). d-nb.infonih.govnih.gov The reaction is catalyzed by the membrane-bound sorbitol dehydrogenase (SLDH) found in bacteria such as Gluconobacter oxydans. d-nb.infonih.govresearchgate.net Research has focused on enhancing the efficiency of this biotransformation by overexpressing the SLDH gene and optimizing fermentation conditions. d-nb.infonih.govnih.gov

More recently, innovative biocatalytic cascades have been developed. One such system achieves the synthesis of L-sorbose directly from CO₂. This hybrid electrocatalytic-biocatalytic flow system first converts CO₂ to formate, which is then transformed into L-sorbose through a five-enzyme cascade. springernature.comresearchgate.net Other biocatalytic routes use L-sorbose as a starting material to produce other valuable compounds. For example, the bacterium Ketogulonicigenium vulgare can convert L-sorbose into 2-keto-L-gulonic acid, another precursor to vitamin C, via an L-sorbosone intermediate. tandfonline.comnih.gov Additionally, aldolases have been shown to catalyze the C-C bond formation between L-glyceraldehyde and dihydroxyacetone phosphate (B84403) (DHAP) to produce both L-psicose and L-sorbose. nih.gov

| Precursor(s) | Key Enzyme(s) / Organism | Product | Reference |

| D-Sorbitol | Gluconobacter oxydans (Sorbitol Dehydrogenase) | L-Sorbose | d-nb.infonih.govnih.gov |

| D-Sorbitol | E. coli expressing GoSLDH and LreNOX | L-Sorbose | researchgate.netnih.gov |

| CO₂ (via formate) | Five-enzyme cascade (inc. PTDH, FLS, FSA) | L-Sorbose | springernature.com |

| L-Sorbose | Ketogulonicigenium vulgare | L-Ascorbic Acid (via L-sorbosone) | nih.gov |

| L-Glyceraldehyde, DHAP | Fructose-1,6-bisphosphate aldolase (B8822740) (FruA/TagA) | L-Sorbose and L-Psicose | nih.gov |

Enzymes, particularly glycosidases and glycosyltransferases, can be used to synthesize novel oligosaccharides by transferring a sugar moiety from a donor substrate to an acceptor. agriculturejournals.cz L-sorbose is an effective acceptor in many of these transglycosylation reactions, leading to the formation of new oligosaccharides with specific linkages.

Several enzymes have been shown to utilize L-sorbose for this purpose:

Kojibiose phosphorylase from Thermoanaerobacter brockii can synthesize α-D-glucopyranosyl-(1→5)-α-L-sorbopyranose using β-D-glucose-1-phosphate as the glucosyl donor. nih.gov

Cyclodextrin glycosyltransferase from Bacillus macerans is capable of transferring a glucosyl residue to the C3-hydroxyl group of L-sorbose, forming 3-O-α-D-glucopyranosyl-L-sorbose. nih.gov

α-Glucosidase from brewer's yeast, when reacted with phenyl-α-glucoside as a donor and L-sorbose as an acceptor, produces a mixture of disaccharides, including 1-O-α-D-glucopyranosyl-L-sorbose as the main product, along with 3-O- and 4-O- linked isomers. tandfonline.com

α-Glucosidases from Aspergillus awamori and intestinal sources have also demonstrated the ability to transfer glucose from maltose (B56501) to L-sorbose, among other acceptors. agriculturejournals.cz

These enzymatic methods provide a direct route to complex carbohydrates containing L-sorbose units, which would be difficult to access through purely chemical means.

| Enzyme | Glycosyl Donor | Acceptor | Oligosaccharide Product(s) | Reference |

| Kojibiose phosphorylase | β-D-glucose-1-phosphate | L-Sorbose | α-D-glucopyranosyl-(1→5)-α-L-sorbopyranose | nih.gov |

| Cyclodextrin glycosyltransferase | Cyclodextrin | L-Sorbose | 3-O-α-D-glucopyranosyl-L-sorbose | nih.gov |

| α-Glucosidase (brewer's yeast) | Phenyl-α-glucoside | L-Sorbose | 1-O-, 3-O-, and 4-O-α-D-glucopyranosyl-L-sorbose | tandfonline.com |

| α-Glucosidase (A. awamori) | Maltose | L-Sorbose | Glucosyl-sorboside (linkage not specified) | agriculturejournals.cz |

Transfructosylation Reactions (e.g., with Levansucrase)

Optimization of Enzymatic Reaction Conditions for Specific Derivatives

To maximize the yield and specificity of the enzymatic synthesis of β-L-sorbopyranose derivatives, careful optimization of reaction conditions is essential. Key parameters that influence the outcome of the reaction include substrate concentrations, enzyme concentration, pH, temperature, and reaction time.

For transfructosylation reactions using levansucrase to produce L-sorbose derivatives, the ratio of the fructosyl donor (sucrose) to the acceptor (L-sorbose) is a critical factor. csic.es Studies have explored various concentration ratios, such as 200:200 g/L and 200:300 g/L (sucrose:L-sorbose), to find the optimal balance that favors the synthesis of the desired fructosyl-sorbose product over the formation of levan (B1592505) polymers or hydrolysis. csic.es The enzyme load is another crucial parameter, with different concentrations (e.g., 0.6, 3.1, and 6.2 U/mL) being tested to enhance product formation. These reactions are typically performed at a controlled pH and temperature, for example, pH 6.0 and 37°C, to ensure optimal enzyme activity and stability. csic.es

In the context of levan synthesis by levansucrase, which involves similar transfructosylation principles, it has been shown that high sucrose (B13894) concentrations generally enhance transfructosylation activity over hydrolysis. mdpi.com Optimization studies for levan production using levansucrase from Bacillus velezensis identified optimal conditions such as an enzyme amount of 20 U/g sucrose, a sucrose concentration of 400 g/L, a temperature of 50°C, and a reaction time of 18 hours to achieve maximum yield. mdpi.com These principles can be adapted to the synthesis of specific derivatives by substituting the acceptor and adjusting parameters accordingly.

The table below provides an example of parameters that are typically optimized for enzymatic synthesis.

| Parameter | Range / Condition Explored | Rationale |

| Substrate Ratio | e.g., Sucrose:L-Sorbose from 1:1 to 1:2.25 (w/w) | Influences reaction kinetics and shifts equilibrium towards product formation vs. self-polymerization. |

| Enzyme Concentration | e.g., 0.6 - 6.2 U/mL | Determines the overall reaction rate; must be optimized to be cost-effective. |

| pH | Typically 5.6 - 6.0 for levansucrases | Enzyme activity and stability are highly pH-dependent. |

| Temperature | 37°C - 50°C | Balances reaction rate with enzyme thermal stability; lower temperatures can favor transfructosylation. |

| Reaction Time | Up to 72 hours | Monitored to determine the point of maximum product yield before potential product degradation occurs. |

By systematically adjusting these conditions, researchers can steer the enzymatic reaction towards the synthesis of a specific β-L-sorbopyranose derivative, improving the efficiency and economic viability of the process.

Chemical Reactivity and Derivatization Strategies of β L Sorbopyranose

Mechanisms of Anomerization and Ring-Chain Tautomerism of β-L-Sorbopyranose

The chemical behavior of β-L-sorbopyranose, a cyclic form of the ketohexose L-sorbose, is intrinsically linked to its dynamic equilibrium with other tautomeric and anomeric forms in solution. This phenomenon encompasses both ring-chain tautomerism and anomerization, processes crucial for understanding its reactivity and biological roles.

Tautomeric Equilibrium and Forms of L-Sorbose

In aqueous solution, L-sorbose exists as a complex mixture of interconverting tautomers, including pyranose (six-membered ring) and furanose (five-membered ring) forms, as well as a minor acyclic keto form tandfonline.comtandfonline.comresearchgate.netresearchgate.netrsc.org. While β-L-sorbopyranose is one of these forms, the α-L-sorbopyranose is generally the most prevalent anomer, often constituting 87% to 98% of the equilibrium mixture in water tandfonline.comtandfonline.comresearchgate.netresearchgate.netcore.ac.uk. The β-L-sorbopyranose anomer is present in significantly smaller proportions, typically not exceeding 4% tandfonline.comtandfonline.com. The acyclic keto tautomer is usually a very minor component, often less than 0.3% for L-sorbose, though it can be slightly higher in certain derivatives tandfonline.comtandfonline.com.

The following table illustrates the approximate tautomeric composition of L-sorbose in aqueous solution, based on reported research findings:

| Tautomeric Form | Approximate Percentage in Aqueous Solution |

| α-L-Sorbopyranose | 87% - 98% tandfonline.comtandfonline.comresearchgate.netresearchgate.netcore.ac.uk |

| β-L-Sorbopyranose | < 4% tandfonline.comtandfonline.com |

| α-L-Sorbofuranose | Small proportions tandfonline.comtandfonline.comresearchgate.net |

| β-L-Sorbofuranose | Small proportions tandfonline.comtandfonline.comresearchgate.net |

| Acyclic Keto Tautomer | < 0.3% (L-Sorbose); 0.9% (L-Sorbosamine) tandfonline.comtandfonline.com |

Mechanisms of Ring-Chain Tautomerism

Ring-chain tautomerism describes the reversible interconversion between the open-chain (keto) form of a monosaccharide and its various cyclic hemiacetal (or hemiketal for ketoses) forms conductscience.commasterorganicchemistry.commasterorganicchemistry.comdoubtnut.comquora.com. For L-sorbose, a ketohexose, this involves the carbonyl group at C-2. The mechanism proceeds via the cleavage of the internal hemiacetal/hemiketal bond, leading to the transient formation of the acyclic keto tautomer. Subsequently, a hydroxyl group (e.g., from C-6 for pyranose or C-5 for furanose) can nucleophilically attack the carbonyl carbon (C-2) from either face, leading to the reformation of a cyclic ring. The direction of this attack determines the anomeric configuration (α or β) of the newly formed cyclic sugar masterorganicchemistry.comwikipedia.orgbiologynotesonline.com. This equilibrium is dynamic and continuously shifts to maintain the characteristic proportions of each form in solution conductscience.combiologynotesonline.com.

Mechanisms of Anomerization (Mutarotation)

Anomerization, often referred to as mutarotation in the context of reducing sugars like L-sorbose, is the process by which one anomer converts into another (e.g., β-L-sorbopyranose to α-L-sorbopyranose) in solution conductscience.comwikipedia.orgbiologynotesonline.com. This reversible interconversion is typically catalyzed by both acid and base wikipedia.orgbiologynotesonline.com.

The generally accepted mechanism for anomerization involves several key steps:

Ring Opening: The cyclic hemiacetal/hemiketal ring opens to form the acyclic keto tautomer. This step is often facilitated by protonation of the ring oxygen in acidic conditions or deprotonation of the anomeric hydroxyl group in basic conditions wikipedia.orgbiologynotesonline.com.

Oxocarbenium Ion Formation: Following ring opening, an oxocarbenium ion intermediate is typically formed. This planar intermediate allows for the subsequent attack from either face wikipedia.orgbiologynotesonline.comrsc.org.

Nucleophilic Attack and Ring Closure: The hydroxyl group (e.g., C-6 or C-5) then re-attacks the anomeric carbon (C-2 in L-sorbose) from either the top or bottom face, leading to the formation of a new cyclic anomer (α or β) wikipedia.orgbiologynotesonline.com.

Deprotonation/Protonation: The process concludes with appropriate proton transfer to stabilize the newly formed cyclic anomer wikipedia.orgbiologynotesonline.com.

Research has explored the kinetics and mechanisms of mutarotation in L-sorbose, including studies in the supercooled liquid state core.ac.ukresearchgate.netresearchgate.netresearchgate.net. It has been observed that the mutarotation of L-sorbose is notably faster compared to structurally similar sugars like D-fructose researchgate.netresearchgate.net. This kinetic difference has been attributed, in part, to the conformational preferences of the dominant anomers. For L-sorbose, the predominant α-L-sorbopyranose adopts a 2C5 chair conformation where the anomeric hydroxyl group is in an equatorial position tandfonline.comtandfonline.comcore.ac.ukresearchgate.net. In contrast, the dominant pyranose forms of D-fructose and D-ribose feature anomeric hydroxyl groups in axial positions researchgate.net. This equatorial disposition in α-L-sorbopyranose is suggested to contribute to an anomalously low activation energy for its mutarotation researchgate.net.

Computational and experimental studies indicate that both intramolecular and intermolecular proton transfer mechanisms can be involved in mutarotation core.ac.ukresearchgate.netresearchgate.net. Specifically, external proton transfer, where a neighboring monosaccharide molecule assists in the proton exchange, aligns well with experimentally determined activation energies in the supercooled liquid state core.ac.ukresearchgate.net. Energy barriers for processes like the decay of pyranoses (63.2 kJ/mol) and the formation of pyranoses from the chain tautomer (47.8 kJ/mol) via double proton exchange have been calculated for α-sorbopyranose core.ac.ukresearchgate.net.

Spectroscopic and Advanced Analytical Characterization of β L Sorbopyranose

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for carbohydrate structural elucidation, offering detailed information on the proton and carbon environments, their connectivity, and stereochemical relationships within the molecule creative-biostructure.comresearchgate.net.

¹H NMR spectroscopy provides insights into the number of non-equivalent protons, their chemical environments, and their coupling relationships, which are crucial for mapping the proton network of β-L-sorbopyranose researchgate.netmagritek.com. Chemical shifts for carbohydrate protons typically fall within a narrow range, with most non-anomeric protons appearing between 3 and 4 ppm magritek.com. Anomeric protons, however, often resonate slightly downfield, and their chemical shifts and coupling constants are particularly diagnostic for distinguishing between α and β anomers and pyranose/furanose ring forms researchgate.netmagritek.com. For instance, in glucose, α-anomeric protons typically resonate further downfield (around 5.1 ppm) compared to β-anomeric protons (around 4.5 ppm) magritek.com.

Due to the tautomeric equilibrium of L-sorbose in solution, which includes α- and β-pyranose and furanose forms, obtaining isolated ¹H NMR data solely for β-L-sorbopyranose can be challenging, as spectra often represent a mixture of these interconverting forms tandfonline.com. However, detailed analysis of the ¹H NMR spectrum, often in conjunction with two-dimensional techniques, allows for the identification and assignment of signals corresponding to specific anomeric and ring forms.

¹³C NMR spectroscopy provides critical information about the carbon skeleton and the electronic environment of each carbon atom in β-L-sorbopyranose libretexts.orgrsc.org. Chemical shifts in ¹³C NMR are highly sensitive to the presence of electronegative atoms, such as the oxygen atoms in hydroxyl groups and the ring oxygen, as well as the anomeric configuration and the size of the sugar ring (pyranose versus furanose) libretexts.orgrsc.orgmdpi.com. Anomeric carbons (C-2 in sorbopyranose) typically resonate in a distinct chemical shift range, and their specific values are crucial for determining the anomeric configuration (α vs. β) and the ring form . For example, ¹³C nuclei in furanose sugars are generally less shielded (i.e., have higher chemical shifts) than those in their configurationally related pyranose counterparts . Glycosylation can also induce significant shifts (4–10 ppm) for carbons at the anomeric and linked positions .

Similar to ¹H NMR, obtaining a comprehensive ¹³C NMR chemical shift table solely for isolated β-L-sorbopyranose from readily available public databases can be difficult due to the complex equilibrium of L-sorbose tautomers in solution tandfonline.com. However, general trends and characteristic shifts for pyranose rings are well-established and used in the structural assignment of this specific anomer.

Two-dimensional (2D) NMR techniques are indispensable for resolving overlapping signals and establishing through-bond and through-space correlations in complex carbohydrate structures like β-L-sorbopyranose creative-biostructure.comresearchgate.net.

COSY (Correlation Spectroscopy): This homonuclear 2D NMR technique is used to identify scalar (J-coupled) interactions between protons, revealing which protons are connected through chemical bonds, typically over two or three bonds creative-biostructure.comsdsu.edulibretexts.org. COSY spectra are crucial for building proton spin systems, which are fundamental for assigning individual proton resonances within the sugar ring creative-biostructure.com.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear 2D NMR experiment that correlates proton (¹H) chemical shifts with directly bonded heteronuclei, most commonly ¹³C creative-biostructure.comsdsu.educolumbia.edu. This technique provides direct ¹H-¹³C connectivity information, which is vital for assigning carbon resonances based on known proton assignments and vice versa creative-biostructure.comresearchgate.netcolumbia.edu. For instance, HSQC data for α-L-sorbopyranose, a related anomer, has shown correlations between proton and carbon shifts, such as a proton at 3.51 ppm correlating with a carbon at 66.13 ppm, and another proton at 3.50 ppm correlating with a carbon at 72.99 ppm nih.gov. This type of data is essential for confirming the carbon-proton framework of the pyranose ring.

Table 1: Representative ¹H-¹³C HSQC Correlations for a Sorbopyranose Anomer (α-L-Sorbopyranose, 600 MHz, Water) nih.gov

| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 3.51 | 66.13 |

| 3.70 | 66.09 |

| 3.63 | 64.38 |

| 3.61 | 72.03 |

| 3.50 | 72.99 |

| 3.67 | 76.49 |

| 3.73 | 64.38 |

Fourier Transform Infrared (FTIR) spectroscopy is a versatile analytical tool for identifying functional groups and gaining insights into molecular structure and conformation based on characteristic vibrational modes thermofisher.comrsc.org. For carbohydrates like β-L-sorbopyranose, FTIR spectra exhibit characteristic absorption bands corresponding to O-H stretching (typically broad bands around 3300 cm⁻¹), C-H stretching (around 2900 cm⁻¹), and various C-O stretching and bending vibrations within the sugar ring (fingerprint region, typically below 1500 cm⁻¹) researchgate.net.

Research has effectively utilized FTIR to compare experimental spectra of L-sorbose with theoretical data for its various isomers, including α- and β-sorbopyranose and sorbofuranose forms researchgate.netresearchgate.net. This comparative approach allows for the identification of specific bands originating from vibrations within particular isomers, thereby demonstrating FTIR's utility in distinguishing between the different tautomeric and anomeric forms of L-sorbose, including β-L-sorbopyranose researchgate.net. Characteristic bands in the region of 1300-700 cm⁻¹, such as those observed at 726/790 cm⁻¹ (Raman/FTIR) and 994/981 cm⁻¹ (Raman/FTIR), can be indicative of specific pyranose or furanose forms and their anomeric configurations researchgate.net.

Theoretical and Computational Studies of β L Sorbopyranose

Molecular Dynamics Simulations of β-L-Sorbopyranose in Solution

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules and their interactions with solvents at an atomic level nih.govmdpi.comnih.gov. For carbohydrates, MD simulations are particularly valuable for understanding hydration, hydrogen bonding networks, and conformational fluctuations in solution.

As of the current search, specific, detailed molecular dynamics simulations focusing solely on β-L-sorbopyranose in aqueous or other solutions were not found in the provided literature. However, the principles and applications of MD simulations are well-established for similar biomolecules. MD simulations can be used to:

Investigate Solute-Solvent Interactions: Characterize the hydrogen bonding patterns between β-L-sorbopyranose and water molecules, quantifying the number and lifetime of these bonds.

Explore Conformational Dynamics: Observe the flexibility of the pyranose ring and the rotation of hydroxyl groups, identifying preferred conformations in solution and the transitions between them.

Calculate Diffusion Coefficients: Determine how β-L-sorbopyranose moves through a solvent, which is relevant to its transport properties in biological systems.

The absence of specific studies highlights a potential area for future research, as MD simulations could provide crucial atomic-level details regarding the behavior of β-L-sorbopyranose in its physiological environment.

Molecular Docking Studies for Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as β-L-sorbopyranose) when bound to a protein receptor, forming a stable complex bitesizebio.com. This method is widely applied in drug discovery and understanding enzyme-substrate interactions.

Molecular docking studies have explored the interactions of L-sorbopyranose with various enzymes. For instance, L-sorbopyranose (without explicit specification of the β-anomer, but often implying the mixture or a relevant anomer) has been investigated as a potential acceptor for transfructosylation by levansucrase from Bacillus subtilis (SacB) nih.govresearchgate.net. In these studies, molecular docking helped elucidate the catalytic mechanism and substrate preference of SacB. The hydroxyl groups, such as -OH5 from L-sorbopyranose, were identified as potentially interacting with protein ligands, possibly through solvent molecules nih.govresearchgate.net.

Another study utilized molecular docking to investigate the binding of α-L-sorbopyranose to the BmGr9 insect taste receptor. The lowest energy docked poses for α-L-sorbopyranose were found to be very similar to those of D-fructose, making a comparable number of hydrogen-bonding interactions with the receptor biorxiv.orgnih.gov. This suggests that the structural features of sorbopyranose allow it to fit well into the binding pocket of certain carbohydrate-binding proteins, even if it doesn't induce the same activation as the natural ligand.

These docking studies provide a structural basis for understanding how L-sorbopyranose, including its β-anomeric form, might interact with biological macromolecules, highlighting specific residues involved in binding and the nature of these interactions (e.g., hydrogen bonds).

Biochemical Transformations and Biological Roles of β L Sorbopyranose and Its Derivatives

Substrate Specificity in Enzymatic Reactions

The precise structural features of β-L-sorbopyranose influence its recognition and modification by various enzymes, particularly carbohydrate-active enzymes (CAZymes), which are crucial for carbohydrate metabolism and glycosylation processes.

Acceptor Specificity in Glycosyltransferase and Phosphorylase Reactions

Enzymes such as glycosyltransferases and phosphorylases demonstrate specific acceptor preferences, and L-sorbose, including its pyranose forms, has been identified as a substrate in several such reactions.

Glycosyltransferases: Cyclodextrin glycosyltransferase (EC 2.4.1.19) has been shown to utilize L-sorbose as an efficient acceptor in transglycosylation reactions. This enzyme specifically transfers glycosyl residues to the C3-hydroxyl group of L-sorbose, leading to the formation of oligosaccharides terminated by 3-O-α-D-glucopyranosyl-L-sorbose nih.govoup.com. While glycosyltransferases are generally known for their exquisite specificity towards both donor and acceptor substrates, they can accommodate certain structural modifications in the acceptor molecule, provided the reactive hydroxyl group and stereochemistry are appropriate oup.com.

Phosphorylase Reactions: Sucrose (B13894) phosphorylases (SPs) exhibit a remarkably broad acceptor specificity and are capable of glucoslyating L-sorbose researchgate.nettandfonline.commdpi.com. Studies have shown that L-sorbose is among the ketohexoses processed by Leuconostoc mesenteroides SP, with its productivity ranking favorably among other keto sugars mdpi.com. Similarly, maltose (B56501) phosphorylase (MalE) from Bacillus sp. AHU2001 can also use L-sorbose as an acceptor in reverse phosphorolysis, synthesizing α-(1→3)-glucosides tandfonline.com.

The following table summarizes key enzymatic reactions involving L-sorbose as an acceptor:

| Enzyme Type | Enzyme Name / EC Number | Acceptor Sugar | Site of Glycosylation | Product Example | Reference |

| Glycosyltransferase | Cyclodextrin glycosyltransferase (EC 2.4.1.19) | L-Sorbose | C3-hydroxyl group | 3-O-α-D-glucopyranosyl-L-sorbose | nih.govoup.com |

| Phosphorylase | Sucrose Phosphorylase | L-Sorbose | Not specified | Glucosylated L-sorbose | researchgate.nettandfonline.commdpi.com |

| Phosphorylase | Maltose Phosphorylase (MalE) | L-Sorbose | Not specified | α-(1→3)-glucosides | tandfonline.com |

Interaction with Carbohydrate-Active Enzymes (CAZymes)

Beyond direct substrate roles, L-sorbose interacts with various carbohydrate-active enzymes (CAZymes) in a regulatory or metabolic capacity. For instance, L-sorbose has been identified as an inducer for cellulase (B1617823) gene transcription in the cellulolytic fungus Trichoderma reesei nih.gov. This suggests a role for L-sorbose in signaling pathways that regulate the expression of enzymes involved in plant cell wall degradation. Furthermore, several microorganisms, including strains of Neoarthrinium moseri, demonstrate the ability to utilize L-sorbose as a carbon source, indicating the presence of specific CAZymes or metabolic pathways for its breakdown and assimilation biorxiv.orgmdpi.com.

Biosynthesis and Natural Occurrence

L-Sorbose, and by extension its pyranose forms like β-L-sorbopyranose, is involved in diverse metabolic pathways and is found in various natural sources.

Metabolic Pathways Involving L-Sorbose and β-L-Sorbopyranose

L-Sorbose is a crucial intermediate in the commercial biosynthesis of vitamin C (ascorbic acid) wikipedia.orgbiologyonline.comebi.ac.uknih.govmpbio.comontosight.aiencyclopedia.pub. The primary industrial method for L-sorbose production involves the biotransformation of D-sorbitol, notably by Gluconobacter oxydans and Acetobacter species encyclopedia.pubmonarchinitiative.orgebi.ac.ukd-nb.info. In this process, two hydrogen atoms are removed from D-sorbitol to form L-sorbose d-nb.info.

Another biosynthetic route involves the conversion of glucose through a series of enzyme-catalyzed reactions. This pathway includes enzymes such as hexokinase, phosphoglucomutase, phosphogluconate dehydrogenase, and L-sorbose synthase, which ultimately convert ribulose-5-phosphate into L-sorbose ontosight.ai.

In terms of catabolism, L-sorbose can be metabolized by various microorganisms. In enteric bacteria like Klebsiella pneumoniae and Escherichia coli, L-sorbose is transported and phosphorylated via a phosphoenolpyruvate-dependent phosphotransferase system (PTS) nih.govnih.gov. This process involves the conversion of L-sorbose into L-sorbose-1-phosphate by L-sorbose kinase, which can then be further metabolized, often entering the glycolysis pathway nih.govontosight.ainih.gov. Candida albicans can also adapt to utilize sorbose for growth ebi.ac.uk. Additionally, Aspergillus nidulans possesses an alternative D-galactose degrading pathway that proceeds via L-sorbose osti.gov.

The table below outlines key metabolic transformations of L-sorbose:

| Pathway Type | Substrate | Enzyme(s) Involved | Product/Intermediate | Organism/Context | Reference |

| Biosynthesis | D-Sorbitol | Sorbitol dehydrogenase | L-Sorbose | Gluconobacter oxydans, Acetobacter species | encyclopedia.pubmonarchinitiative.orgebi.ac.ukd-nb.info |

| Biosynthesis | Glucose | Hexokinase, Phosphoglucomutase, Phosphogluconate dehydrogenase, L-Sorbose synthase | L-Sorbose | General (biotechnological) | ontosight.ai |

| Catabolism | L-Sorbose | L-Sorbose-specific phosphotransferase system (PTS), L-Sorbose kinase | L-Sorbose-1-phosphate | Klebsiella pneumoniae, Escherichia coli, Bacteria | nih.govnih.govontosight.ainih.gov |

| Catabolism | L-Sorbose-1-phosphate | Aldolase (B8822740) | D-Fructose-1-phosphate (enters glycolysis) | Bacteria, Yeasts | ontosight.ai |

Identification in Natural Products and Biological Extracts

L-Sorbose is naturally present in various biological sources. It has been identified in fruits such as grapes ebi.ac.uknih.govnih.gov and the skin of passion fruit (Passiflora edulis) nih.gov. It is also found in fermented juice of mountain-ash berries (Sorbus aucuparia) and in trace levels in cocoa beans biologyonline.comnih.gov. The bacterium Acetobacter xylinum is known to produce sorbose as a secondary product through the oxidation of sorbitol biologyonline.com.

Biochemical Activities of β-L-Sorbopyranose Derivatives

Derivatives of L-sorbose, including those that would exist in the pyranose form, exhibit a range of biochemical activities, often stemming from their unique structural properties and interactions with metabolic pathways.

One significant derivative is L-sorbose-1-phosphate (S-1-P). This compound is formed when L-sorbose is internalized by the glucose transporter GLUT5 and subsequently phosphorylated by ketohexokinase (KHK) nih.gov. S-1-P has been shown to possess anticancer activities. It interferes with glucose metabolism by inhibiting the activity of hexokinase, a key enzyme in glycolysis. This inhibition leads to attenuated glycolysis, impaired mitochondrial function, and the production of reactive oxygen species, ultimately inducing apoptotic cell death in various cancer cell lines nih.govguidechem.com. Furthermore, S-1-P downregulates the transcription of KHK-A, a splicing variant of KHK, which can weaken the antioxidant defense mechanisms in cancer cells nih.gov. Research in mouse xenograft models indicates that L-sorbose can enhance the efficacy of tumor chemotherapy when combined with other anticancer drugs nih.gov.

Another area of interest lies in derivatives like 6-deoxy-6-formamido-L-sorbose. This compound, synthesized from L-sorbose through multi-step reactions, serves as a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates ontosight.ai. It has shown potential in the development of inhibitors for glycosidases, enzymes implicated in various diseases, including diabetes, lysosomal storage disorders, and viral infections ontosight.ai.

Furthermore, L-sorbose serves as a precursor for the synthesis of iminosugar glycomimetics, which are structural analogs of monosaccharides where the ring oxygen is replaced by nitrogen. These iminosugars, particularly those based on a deoxynojirimycin (DNJ) scaffold, are potent inhibitors of glycosidases. Derivatives synthesized from L-sorbose have opened avenues for therapeutic development in conditions such as Gaucher's disease, type II diabetes, cancer, cystic fibrosis, and as antiviral agents researchgate.net.

Derivatives such as L-Sorbofuranose, 2,3:4,6-bis-O-(1-methylethylidene)-, which is a chemically modified L-sorbose, are crucial in the synthesis of complex carbohydrates. These complex carbohydrates play vital roles in biological processes including cell signaling, immune response, and disease pathogenesis, highlighting the potential of L-sorbose derivatives in pharmaceutical and synthetic biology research ontosight.ai.

Future Directions in β L Sorbopyranose Research

Development of Novel Stereoselective Synthetic Routes

The efficient and stereoselective synthesis of β-L-sorbopyranose remains a critical area for future development. Current efforts in carbohydrate synthesis often face challenges in achieving precise stereochemical outcomes, particularly for 1,2-cis glycosides and other complex structures frontiersin.orgfrontiersin.org.

One promising avenue involves the refinement of isomerization reactions. For instance, novel methods have been developed for the stereoselective synthesis of 1,3,4,5-tetra-O-benzyl-L-sorbopyranose from D-glucopyranose derivatives lookchem.comresearchgate.net. These approaches utilize inexpensive magnesium(II) to promote isomerization, either via an intramolecular hydride shift from C5 to C1 of the glucopyranose precursor or through a Wittig reagent-promoted pathway lookchem.comresearchgate.net. Both routes have demonstrated high stereoselectivity and yield, suggesting potential for large-scale production in pharmaceutical and chemical industries lookchem.comresearchgate.net.

Further research could explore:

Catalytic approaches: Developing new catalytic systems that can precisely control the anomeric configuration and regioselectivity during the formation of the pyranose ring or its derivatives. While catalytic methods for β-selective 2-deoxy glycoside synthesis are emerging, their scope and application in total synthesis still require full exploration mdpi.com.

Chiral pool strategies: Leveraging readily available chiral starting materials, such as specific D-sugars, as precursors for the stereoselective conversion to L-sorbopyranose, building upon existing methods that convert D-sugars to L-sugars researchgate.netethz.ch.

Flow chemistry and continuous processes: Implementing continuous flow systems for the synthesis of β-L-sorbopyranose to improve reaction efficiency, scalability, and control over reaction parameters, potentially leading to higher yields and better stereocontrol.

Table 1: Recent Advances in L-Sorbopyranose Synthesis

| Synthetic Method | Starting Material | Key Reagent/Catalyst | Stereoselectivity | Yield | Reference |

| Intramolecular Hydride Shift | D-Glucopyranose precursor | Magnesium(II) | High | High | lookchem.comresearchgate.net |

| Wittig Reagent-Promoted Isomerization | D-Glucopyranose | Wittig reagent, Mg(II) | High | High | lookchem.comresearchgate.net |

Exploration of New Derivatization Chemistries and Applications

Expanding the derivatization chemistry of β-L-sorbopyranose is crucial for unlocking its full potential across various fields. Current research indicates its presence in natural extracts and its derivatization for analytical purposes, but new functional derivatives are an area for growth.

Future directions include:

Biologically active derivatives: Investigating the synthesis of novel β-L-sorbopyranose derivatives with enhanced or new biological activities. For example, L-sorbosamine, a derivative of L-sorbose, has been synthesized and characterized, with implications for understanding diabetic complications and intestinal infections tandfonline.com. The identification of L-sorbopyranose as a major component in an extract with selective cytotoxicity against HeLa cells further highlights its potential in biomedical applications nih.gov.

Material science applications: Exploring the incorporation of β-L-sorbopyranose into polymers, hydrogels, or other materials to confer unique properties, such as biocompatibility, biodegradability, or specific recognition capabilities. The broader field of carbohydrate modification for non-nutritional applications is a growing area wordpress.com.

Enzymatic derivatization: Utilizing enzymes, such as fructosyltransferases, to regioselectively modify β-L-sorbopyranose, leading to novel oligosaccharides or glycoconjugates. Studies on the acceptor specificity of enzymes like Bacillus subtilis fructosyltransferase (SacB) with rare sugars like L-sorbose are already underway to produce new functional carbohydrates researchgate.net.

Advanced analytical derivatization: Developing more efficient and specific derivatization agents for the analysis of β-L-sorbopyranose in complex matrices. For instance, silane (B1218182) derivatization coupled with gas chromatography–mass spectrometry (SD-GC-MS) has been used to characterize sugars in food products, and novel derivatizing agents like cyanoacetohydrazide are being explored for enhanced detection in mass spectrometry mdpi.comresearchgate.net. Trimethylsilyl (TMS) derivatives of β-L-sorbopyranose are already used in gas chromatography, indicating the utility of such modifications for analysis nih.govnist.gov.

Advanced Spectroscopic and Computational Approaches for Real-Time Analysis

The precise characterization and real-time monitoring of β-L-sorbopyranose in various environments will benefit significantly from advancements in spectroscopic and computational methods.

Key areas for future research include:

High-resolution NMR and Mass Spectrometry: Applying cutting-edge NMR techniques (e.g., cryo-probe NMR, solid-state NMR) and advanced mass spectrometry methods (e.g., ion mobility-mass spectrometry, high-resolution accurate mass spectrometry) for detailed structural elucidation, conformational analysis, and impurity profiling of β-L-sorbopyranose and its derivatives. These techniques are fundamental in metabolomics for identifying metabolites researchgate.netnih.gov.

Vibrational Spectroscopy (FTIR, Raman): Developing and applying vibrational spectroscopic methods for rapid, non-destructive, and potentially real-time analysis of β-L-sorbopyranose in solutions, solids, or mixtures. This could include the use of advanced spectroscopy-based sensors for on-line monitoring in industrial or biological contexts mdpi.com.

Computational Chemistry (QM/MM, MD simulations): Employing sophisticated computational approaches, such as quantum mechanics/molecular mechanics (QM/MM) simulations and molecular dynamics (MD) simulations, to predict and understand the conformational preferences, anomeric equilibria, and interaction dynamics of β-L-sorbopyranose with other molecules. Computational docking studies have already been used to understand the binding of L-sorbopyranose to taste receptors, providing insights into its molecular interactions nih.govbiorxiv.org.

Integrated Spectroscopic and Computational Workflows: Establishing integrated workflows that combine experimental spectroscopic data with computational modeling for more accurate and comprehensive structural assignments and mechanistic insights. This includes improving carbohydrate dictionaries for refinement software and automated model building in structural biology whiterose.ac.uk.

Deeper Understanding of Biochemical Transformations and Derived Biological Functions

A more profound understanding of how β-L-sorbopyranose participates in biochemical pathways and its specific biological functions is an important future direction.

Areas of focus include:

Metabolic pathways and enzymatic roles: Investigating the specific enzymes that synthesize, modify, or metabolize β-L-sorbopyranose in biological systems. While L-sorbose is known as a precursor for vitamin C production through biotransformation lookchem.comresearchgate.net, the precise enzymatic steps involving the β-L-sorbopyranose form need further elucidation.

Receptor interactions and signaling: Further exploring the interactions of β-L-sorbopyranose with biological receptors. Studies have shown that L-sorbose (including its pyranose form) can bind to insect taste receptors, suggesting a role in chemosensation nih.govbiorxiv.org. Future research could identify other receptors or binding partners in various organisms, including humans, and decipher the downstream signaling pathways.

Role in natural products and biological systems: Identifying new natural sources where β-L-sorbopyranose is present and understanding its specific contribution to the properties or functions of those natural products. The discovery of L-sorbopyranose in plant extracts with cytotoxic activity highlights its potential biological relevance nih.gov.

Glycobiology and glycoconjugate formation: Investigating whether β-L-sorbopyranose is incorporated into complex glycans, glycoproteins, or glycolipids, and if so, understanding its role in cellular recognition, adhesion, or other physiological processes. Research into the formation of novel fructosylated saccharides using L-sorbose as an acceptor is a step in this direction researchgate.net.

Table 2: Key Biological and Analytical Observations of L-Sorbopyranose

| Observation/Application | Context | Implication/Function | Reference |

| Precursor for Vitamin C | Pharmaceutical industry | Industrial importance, biotransformation | lookchem.comresearchgate.net |

| Component in plant extract (45%) | Solanecio mannii aqueous roots extract | Potential selective cytotoxicity against cancer cells | nih.gov |

| Binding to insect taste receptor (BmGr9) | Bombyx mori (silkworm) | Role in taste perception, chemosensation | nih.govbiorxiv.org |

| Formation of L-Sorbosamine (derivative) | Maillard reaction, biological systems | Implications in diabetic complications, intestinal infections | tandfonline.com |

| Acceptor for fructosyltransferase (SacB) | Enzymatic synthesis | Production of novel functional carbohydrates | researchgate.net |

| Derivatization for GC-MS analysis (TMS derivatives) | Analytical chemistry | Facilitates detection and characterization in complex samples | nih.govnist.gov |

Q & A

Basic Research Questions

Q. How can beta-L-sorbopyranose be accurately characterized in terms of its structural and stereochemical properties?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to assign proton and carbon signals, complemented by X-ray crystallography for absolute stereochemical confirmation. Polarimetry can verify optical activity, while computational methods (e.g., density functional theory) validate energetically favorable conformers .

- Key Variables : Solvent effects on NMR shifts, crystal lattice stability for X-ray analysis, and computational model accuracy.

Q. What synthetic routes are optimal for this compound production in laboratory settings?

- Methodological Answer : Employ regioselective protection/deprotection strategies (e.g., acetyl or benzyl groups) to control hydroxyl reactivity during glycosylation. Enzymatic methods using L-sorbose kinases or isomerases may enhance stereospecificity. Monitor reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

- Data Contradiction Note : Discrepancies in yield between chemical and enzymatic routes require validation through replicated trials and impurity profiling .

Q. How does this compound stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using controlled environments (e.g., pH 2–12 buffers, 25–60°C). Analyze degradation products via LC-MS and compare kinetic models (zero-order vs. first-order decay). Include control samples with antioxidants (e.g., ascorbic acid) to assess oxidative pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound derivatives?

- Methodological Answer : Perform comparative analysis of solvent systems (D₂O vs. DMSO-d₆) to identify solvent-induced shift variations. Use heteronuclear coupling constants (³JCH) and NOE correlations to confirm anomeric configuration. Cross-validate findings with independent synthetic batches and collaborative inter-laboratory studies .

- Framework Application : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize unresolved spectral assignments for further investigation .

Q. What experimental designs are suitable for evaluating this compound's role in carbohydrate-mediated biological interactions?

- Methodological Answer : Develop surface plasmon resonance (SPR) assays to measure binding affinity with lectins or receptors. Pair with competitive inhibition studies using labeled probes (e.g., fluorescein-tagged derivatives). Control for nonspecific interactions via knockout cell lines or blocking buffers .

- PICOT Framework :

- P : Target proteins (e.g., human galectin-3).

- I : this compound concentration gradients.

- C : Comparison with D-sorbose or other pyranoses.

- O : Dissociation constants (Kd) and binding kinetics.

- T : Time-resolved measurements (0–300 seconds) .

Q. How should systematic reviews address heterogeneity in studies on this compound's metabolic effects?

- Methodological Answer : Follow PRISMA guidelines to screen literature, extract data (e.g., IC50 values, enzyme inhibition mechanisms), and assess bias via ROBINS-I tool. Use meta-regression to explore sources of heterogeneity (e.g., cell line variability, assay protocols). Stratify findings by experimental models (in vitro vs. in vivo) .

Data Analysis and Validation

Q. What statistical approaches are recommended for interpreting contradictory results in this compound bioactivity studies?

- Methodological Answer : Apply Bayesian meta-analysis to quantify uncertainty and integrate prior evidence. Use sensitivity analysis to identify outlier datasets. Validate hypotheses via orthogonal assays (e.g., isothermal titration calorimetry vs. SPR) .

Q. How can researchers optimize chromatographic methods for separating this compound from isomeric mixtures?

- Methodological Answer : Test hydrophilic interaction liquid chromatography (HILIC) with evaporative light scattering detection (ELSD) to enhance resolution of polar isomers. Optimize mobile phase composition (acetonitrile/ammonium acetate gradients) and column temperature. Validate using spiked samples with known impurity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.